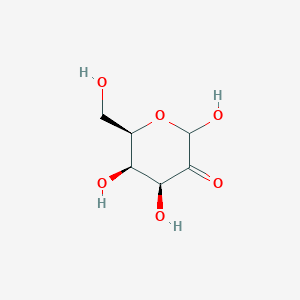
2-dehydro-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-dehydro-D-galactopyranose is the 2-dehydro derivative of D-galactose.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Stereochemistry
- Preferred Rotamer and Enzymatic Reactions : Studies have investigated the preferred rotamer about the C5—C6 bond of D-galactopyranoses, essential for understanding the stereochemistry of enzymatic reactions like dehydrogenation by D-galactose oxidase (Ohrui et al., 1987).
- Reaction Mechanisms in Bacteria : Research on D-galactose dehydrogenases from bacteria like Pseudomonas saccharophila and Pseudomonas fluorescens has shown the formation and rearrangement of aldono-1,5-lactones, providing insights into carbohydrate metabolism (Ueberschär et al., 1974).
Biochemical Characterization
- Pyranose Dehydrogenase Characterization : The biochemical characterization of pyranose dehydrogenase from Agaricus meleagris has been conducted, highlighting its application in the C-2 specific conversion of D-galactose, forming 2-dehydro-D-galactose (Sygmund et al., 2008).
Structural Analysis and Synthesis
- Substrate Binding and Structural Basis : The structural basis of substrate binding in enzymes like UDP-galactopyranose mutase has been explored, which is crucial for understanding the catalytic mechanism and potential applications in designing inhibitors (Partha et al., 2009).
- Synthesis of Analogues and Derivatives : The synthesis and analysis of substrate analogues for enzymes like UDP-galactopyranose mutase provide important insights into biochemical pathways and potential pharmaceutical applications (Itoh et al., 2007).
Biotechnological Applications
- Biocatalyst for Carbohydrate Transformations : Enzyme engineering approaches have improved the catalytic properties of enzymes like pyranose 2-oxidase for applications in food industry and biofuel cell technologies (Spadiut et al., 2009; Spadiut et al., 2010).
Physiological Role and Applications
- Understanding Cell Wall Composition : Studies on the role of galactofuranose, derived from galactopyranoses, in organisms like Aspergillus fumigatus have implications for understanding cell wall composition and potential targets for antifungal therapies (Lamarre et al., 2009).
Propiedades
Fórmula molecular |
C6H10O6 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3+,4+,6?/m1/s1 |
Clave InChI |
FYWIDDXZIOQEQU-XDJBDKDSSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H](C(=O)C(O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(=O)C(O1)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)
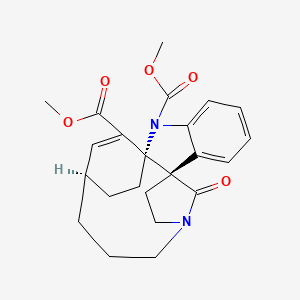
![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)
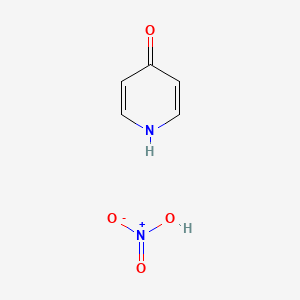
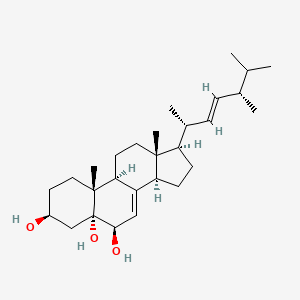
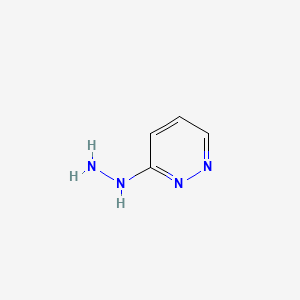
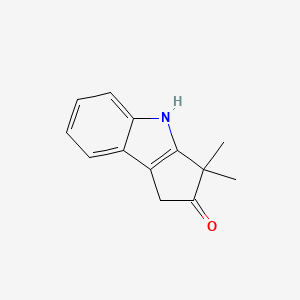
![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
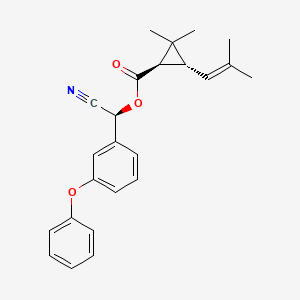
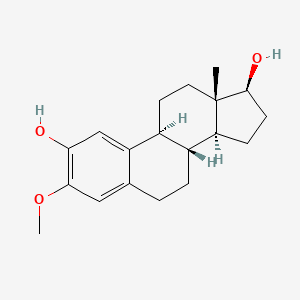
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)
